![molecular formula C19H19N5O4 B2541840 N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1002931-43-2](/img/structure/B2541840.png)
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide" is a novel chemical entity that appears to be related to a class of benzamide-based 5-aminopyrazoles and their derivatives. These compounds have been synthesized and characterized for their potential biological activities, including antiviral and antimicrobial properties .
Synthesis Analysis
The synthesis of related benzamide-based 5-aminopyrazoles involves a multi-step reaction starting with benzoyl isothiocyanate and malononitrile in the presence of KOH–EtOH, followed by alkylation with alkyl halides and subsequent reaction with hydrazine . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including mass spectroscopy, 1H NMR, IR, and X-ray analysis . These techniques would likely be applicable for analyzing the molecular structure of "N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide" to confirm its identity and purity.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by its functional groups. The presence of the pyrazole and carboxamide groups suggests potential for various chemical reactions, including further alkylation, acylation, and the formation of hydrogen bonds, which could be relevant for its biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as solubility, melting point, and stability, can be inferred from related compounds. For instance, the crystal and molecular structure of a similar pyrazole derivative is stabilized by intermolecular hydrogen bonds, and the compound exhibits a three-dimensional supramolecular self-assembly . The thermal decomposition and stability of the compound can be studied using thermogravimetric analysis, as has been done for related compounds . Additionally, the electronic structure and potential nonlinear optical properties could be explored using computational methods such as DFT .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
The synthesis of novel compounds containing the pyrazolopyrimidine core has been explored for their potential anticancer and anti-inflammatory activities. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives showing cytotoxicity against cancer cell lines and inhibition of 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016). Similarly, research by Abu‐Hashem et al. (2020) led to the development of novel benzodifuranyl derivatives derived from the compound, showing significant anti-inflammatory and analgesic properties, alongside COX-2 inhibitory activities (Abu‐Hashem et al., 2020).
Antimicrobial and Antiviral Applications
The compound's derivatives have been investigated for antimicrobial and antiviral activities. Hebishy et al. (2020) synthesized benzamide-based aminopyrazoles with remarkable antiavian influenza virus activity, highlighting the compound's potential in antiviral research (Hebishy et al., 2020). Another study focused on the synthesis of novel thiopyrimidine-glucuronide compounds, showcasing promising biological activities, which may include antimicrobial properties (Wanare, 2022).
Crystal Structure and Material Science
The crystal structure and material science applications have also been explored. Kumara et al. (2017) conducted crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives, contributing to the understanding of molecular interactions and design of new materials (Kumara et al., 2017).
Propriétés
IUPAC Name |
N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c1-3-4-13-9-17(25)22-19(20-13)24-16(7-11(2)23-24)21-18(26)12-5-6-14-15(8-12)28-10-27-14/h5-9H,3-4,10H2,1-2H3,(H,21,26)(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYQBRBLNMGADH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

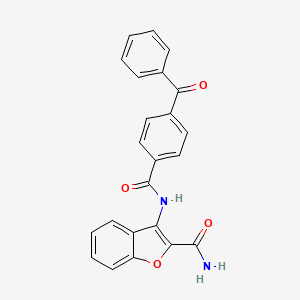
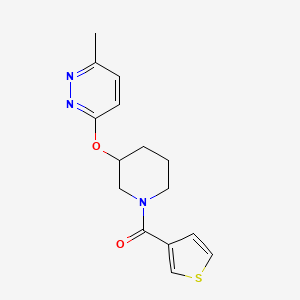

![N-benzyl-N-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2541762.png)
![2-chloro-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]acetamide](/img/structure/B2541763.png)
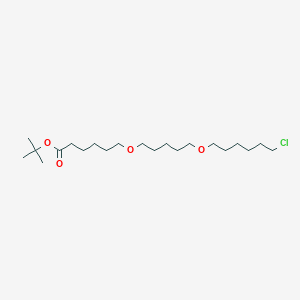
![2-(3-methylphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2541766.png)

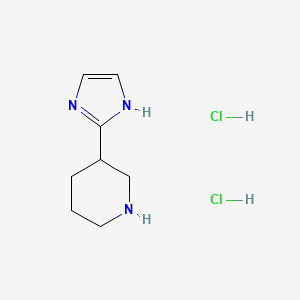
![N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2541770.png)
![2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2541771.png)
![4-methoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2541775.png)
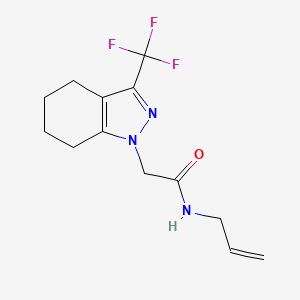
![N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride](/img/structure/B2541777.png)